(+)-Isocorypalmine

Dopamine D1 receptor Binding affinity Isoquinoline alkaloid

Researchers screening Corydalis alkaloids for dopamine receptor activity often encounter variable results when using uncharacterized extracts or racemic mixtures. (+)-Isocorypalmine eliminates this variability as a fully characterized enantiopure standard with the highest D1 affinity (Ki 83 nM) among eight C. yanhusuo alkaloids. • Dual D1/D5 partial agonist & D2/D3/D4 antagonist-enables pathway-specific pharmacology inaccessible to l-THP. • Validated chiral HPLC reference standard for enantiomeric separation of Corydalis extracts. • Antifungal lead with established MICs (40-320 μg/mL) against clinical Candida & Cryptococcus strains. • Batch-certified purity ≥98% with full spectroscopic characterization. Global shipping with documented chain of custody.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 53447-14-6
Cat. No. B1656600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Isocorypalmine
CAS53447-14-6
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC
InChIInChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1
InChIKeyKDFKJOFJHSVROC-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Isocorypalmine (CAS 53447-14-6) Procurement Guide: Protoberberine Alkaloid with Quantified Dopamine Receptor Selectivity


(+)-Isocorypalmine (also known as (R)-Tetrahydrocolumbamine) is a naturally occurring protoberberine isoquinoline alkaloid found in Corydalis species, including C. yanhusuo and C. cava [1]. As a mono-demethylated analog of l-tetrahydropalmatine (l-THP), it is distinguished by a free phenolic hydroxyl group that fundamentally alters its receptor binding profile compared to fully methylated analogs [2]. The compound is a high-affinity dopamine receptor ligand that acts as a D1/D5 partial agonist and D2/D3/D4 antagonist—a dual functional profile that contrasts sharply with the simpler D1/D5-only binding of l-THP [2].

(+)-Isocorypalmine vs. Structural Analogs: Why In-Class Compounds Cannot Be Interchanged Without Losing Target Selectivity


Within the protoberberine alkaloid class, minor structural variations produce substantial differences in receptor binding affinity and functional selectivity. For example, the presence of a free hydroxyl group in isocorypalmine (absent in fully O-methylated analogs like tetrahydropalmatine) confers a Ki of 83 nM at the D1 receptor—the highest affinity among eight related alkaloids screened from C. yanhusuo—whereas structurally similar compounds such as corydaline and stylopine exhibit markedly lower or undetectable binding [1]. Furthermore, the stereochemistry is critical: the (-)-enantiomer demonstrates D1 partial agonism and D2 antagonism, while the (+)-enantiomer and racemic mixtures may display different or attenuated pharmacological profiles [2]. Consequently, substituting (+)-isocorypalmine with a generic 'Corydalis alkaloid extract' or an uncharacterized analog risks introducing variable or absent activity at the intended molecular target.

(+)-Isocorypalmine Quantitative Differentiation Evidence: Head-to-Head Receptor Binding and Functional Selectivity Data


D1 Receptor Binding Affinity: Isocorypalmine Exhibits the Highest Ki (83 nM) Among Eight Corydalis Alkaloids

In a direct head-to-head screening of eight isoquinoline alkaloids isolated from Corydalis yanhusuo, isocorypalmine demonstrated the highest binding affinity at the dopamine D1 receptor with a Ki value of 83 nM, surpassing tetrahydropalmatine, corydaline, stylopine, columbamine, coptisin, 13-methylpalmatine, and dehydrocorybulbine [1].

Dopamine D1 receptor Binding affinity Isoquinoline alkaloid

Functional Selectivity at Dopamine Receptors: Dual D1 Partial Agonist / D2 Antagonist Profile Distinct from l-THP

l-Isocorypalmine (l-ICP) acts as a high-affinity partial agonist at D1 and D5 receptors and a moderate-affinity antagonist at D2, D3, and D4 receptors. In contrast, the structurally related l-tetrahydropalmatine (l-THP) binds only to D1 and D5 receptors, with lower affinities than l-ICP, and lacks the D2/D3/D4 antagonist component [1].

Dopamine receptor Functional selectivity Partial agonist

D2 Receptor Antagonism: (-)-Isocorypalmine Shows Strong Antagonistic Activity (IC50 = 92 nM) Comparable to Known D2 Ligands

In a comparative study of alkaloids from Stephania epigaea, (-)-isocorypalmine exhibited strong antagonistic activity at the dopamine D2 receptor with an IC50 value of 92 ± 9.9 nM. This activity was more potent than that of (-)-tetrahydropalmatine (IC50 = 1.73 ± 0.13 μM) and (+)-corydaline (IC50 = 2.09 ± 0.22 μM), though less potent than (-)-discretine (IC50 = 0.34 ± 0.02 μM) [1].

Dopamine D2 receptor Antagonist IC50

Antifungal Activity: Broad-Spectrum Activity Against Clinical Candida and Cryptococcus Strains

(-)-Isocorypalmine demonstrates in vitro antifungal activity against a panel of clinically relevant fungal strains, with reported Minimum Inhibitory Concentration (MIC) values ranging from 40 to 320 μg/mL [1]. This activity is distinct from its dopaminergic profile and represents an orthogonal application area.

Antifungal MIC Candida albicans

(+)-Isocorypalmine Application Scenarios: From Neuroscience Tool Compound to Antifungal Lead Scaffold


Neuroscience Research: Dopamine D1 Receptor Binding Studies Requiring Highest Affinity Natural Ligand

Utilize (+)-isocorypalmine as the primary dopamine D1 receptor ligand when screening Corydalis-derived alkaloids. Its Ki of 83 nM is the highest among eight characterized alkaloids from C. yanhusuo, making it the optimal choice for radioligand displacement assays, structure-affinity relationship studies, and as a reference standard for D1 receptor pharmacology [1].

Addiction Pharmacology: Investigating Dual D1 Agonist / D2 Antagonist Mechanisms

Employ l-isocorypalmine as a pharmacological tool to dissect the contributions of D1-like and D2-like receptor pathways in models of cocaine addiction. Its unique dual profile (D1/D5 partial agonism, D2/D3/D4 antagonism) enables experiments that cannot be conducted with l-THP, which lacks D2 antagonist activity. In vivo, 10 mg/kg i.p. l-ICP reduced cocaine-induced locomotor sensitization and blocked conditioned place preference without producing preference or aversion itself [1].

Antifungal Drug Discovery: Screening for Broad-Spectrum Activity Against Candida and Cryptococcus

Incorporate (-)-isocorypalmine into antifungal screening panels as a natural product lead with established MIC values (40-320 μg/mL) against clinical strains of C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. neoformans. Its activity profile supports its use as a scaffold for medicinal chemistry optimization in developing novel antifungal agents [1].

Analytical Chemistry: Chiral HPLC Reference Standard for Alkaloid Mixture Resolution

Use (+)-isocorypalmine as an authentic standard for chiral HPLC method development and validation when analyzing the enantiomeric composition of Corydalis extracts. The tertiary alkaloid fraction from C. yanhusuo requires chiral separation to distinguish d- and l-isomers; (+)-isocorypalmine provides a well-characterized reference peak [1].

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